Cas no 176977-56-3 (6-Methoxy-2-(4-methoxyphenyl)benzobfuran-3-yl(4-cyanophenyl)methanone)
6-Methoxy-2-(4-methoxyphenyl)benzobfuran-3-yl(4-cyanophenyl)methanone Chemical and Physical Properties
Names and Identifiers
-
- 4-(6-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonyl)benzonitrile
- 4-[[6-METHOXY-2-(4-METHOXYPHENYL)-3-BENZOFURANYL]CARBONYL]BENZONITRILE
- [6-Methoxy-2-(4-methoxyphenyl)benzo[b]furan-3-yl](4-cyanophenyl)methanone
- 4-[6-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carbonyl]benzonitrile
- Benzonitrile,4-[[6-methoxy-2-(4-methoxyphenyl)-3-benzofuranyl]carbonyl]-
- LY 320135
- 4-[6-methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonyl]benzonitrile
- AC1NSKBE
- LY-320135
- SureCN3736014
- LY320135
- CS-W011756
- DTXSID901027464
- BDBM87014
- Benzonitrile, 4-[[6-methoxy-2-(4-methoxyphenyl)-3-benzofuranyl]carbonyl]-
- 176977-56-3
- SMR004701677
- NSC_5311257
- BL159423
- NCGC00092385-02
- J-011245
- NCGC00092385-01
- SCHEMBL3736014
- CAS_5311257
- HMS3678O09
- AKOS022181895
- UNII-CJY03984CT
- MLS006010704
- 4-[6-methoxy-2-(4-methoxyphenyl)1-benzofuran-3-carbonyl]benzonitrile
- HY-W011040
- L000363
- Q6460421
- BRD-K78637815-001-01-4
- (6-METHOXY-2-(4-METHOXYPHENYL)BENZO(B)FURAN-3-YL)(4-CYANOPHENYL)METHANONE
- CHEMBL411481
- MFCD00945878
- CHEBI:93387
- HMS3414O09
- GTPL742
- Benzonitrile, 4-((6-methoxy-2-(4-methoxyphenyl)-3-benzofuranyl)carbonyl)-
- LY 320135, >=98% (HPLC)
- HMS3268P20
- FT-0643712
- CJY03984CT
- 4-((6-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-yl)carbonyl)benzonitrile
- DB-044280
- BRD-K78637815-001-02-2
- LY320135?
- 6-Methoxy-2-(4-methoxyphenyl)benzobfuran-3-yl(4-cyanophenyl)methanone
-
- MDL: MFCD00945878
- Inchi: 1S/C24H17NO4/c1-27-18-9-7-17(8-10-18)24-22(20-12-11-19(28-2)13-21(20)29-24)23(26)16-5-3-15(14-25)4-6-16/h3-13H,1-2H3
- InChI Key: RYNSGDFWBJWWSZ-UHFFFAOYSA-N
- SMILES: O1C2C=C(C=CC=2C(C(C2C=CC(C#N)=CC=2)=O)=C1C1C=CC(=CC=1)OC)OC
Computed Properties
- Exact Mass: 383.11600
- Monoisotopic Mass: 383.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 612
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 72.5Ų
Experimental Properties
- Density: 1.31
- Boiling Point: 617.2°Cat760mmHg
- Flash Point: 327.1°C
- Refractive Index: 1.664
- Solubility: DMSO: ≥10mg/mL
- PSA: 72.46000
- LogP: 5.21968
- Solubility: DMSO: ≥10mg/mL
6-Methoxy-2-(4-methoxyphenyl)benzobfuran-3-yl(4-cyanophenyl)methanone Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Methoxy-2-(4-methoxyphenyl)benzobfuran-3-yl(4-cyanophenyl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M266340-10mg |
[6-Methoxy-2-(4-methoxyphenyl)benzo[b]furan-3-yl](4-cyanophenyl)methanone |
176977-56-3 | 10mg |
$ 207.00 | 2023-04-15 | ||
| TRC | M266340-100mg |
[6-Methoxy-2-(4-methoxyphenyl)benzo[b]furan-3-yl](4-cyanophenyl)methanone |
176977-56-3 | 100mg |
$ 1642.00 | 2023-04-15 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci10878-1mg |
LY 320135 |
176977-56-3 | 98% | 1mg |
¥377.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci10878-5mg |
LY 320135 |
176977-56-3 | 98% | 5mg |
¥1328.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci10878-10mg |
LY 320135 |
176977-56-3 | 98% | 10mg |
¥2222.00 | 2023-09-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028237-5mg |
6-Methoxy-2-(4-methoxyphenyl)benzobfuran-3-yl(4-cyanophenyl)methanone |
176977-56-3 | ≥98% (HPLC) | 5mg |
¥1094 | 2024-05-25 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L920702-5mg |
LY 320135 |
176977-56-3 | ≥98% (HPLC) | 5mg |
¥1,080.00 | 2022-01-11 | |
| DC Chemicals | DC11330-100 mg |
LY320135 |
176977-56-3 | >98% | 100mg |
$550.0 | 2022-02-28 | |
| DC Chemicals | DC11330-250 mg |
LY320135 |
176977-56-3 | >98% | 250mg |
$1100.0 | 2022-02-28 | |
| DC Chemicals | DC11330-1 g |
LY320135 |
176977-56-3 | >98% | 1g |
$2200.0 | 2022-02-28 |
6-Methoxy-2-(4-methoxyphenyl)benzobfuran-3-yl(4-cyanophenyl)methanone Suppliers
6-Methoxy-2-(4-methoxyphenyl)benzobfuran-3-yl(4-cyanophenyl)methanone Related Literature
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Roman O. Iakovenko,Anna N. Kazakova,Vasiliy M. Muzalevskiy,Alexander Yu. Ivanov,Irina A. Boyarskaya,Andrea Chicca,Vanessa Petrucci,Jürg Gertsch,Mikhail Krasavin,Galina L. Starova,Andrey A. Zolotarev,Margarita S. Avdontceva,Valentine G. Nenajdenko,Aleksander V. Vasilyev Org. Biomol. Chem. 2015 13 8827
Additional information on 6-Methoxy-2-(4-methoxyphenyl)benzobfuran-3-yl(4-cyanophenyl)methanone
6-Methoxy-2-(4-methoxyphenyl)benzobfuran-3-yl(4-cyanophenyl)methanone: A Comprehensive Overview
6-Methoxy-2-(4-methoxyphenyl)benzobfuran-3-yl(4-cyanophenyl)methanone is a complex organic compound with the CAS registry number 176977-56-3. This compound belongs to the class of benzofuran derivatives, which have gained significant attention in recent years due to their diverse biological activities and potential applications in pharmaceutical and agrochemical industries. The structure of this compound is characterized by a benzofuran ring system, which is further substituted with methoxy and cyanophenyl groups, contributing to its unique chemical properties.
The benzofuran moiety in 6-Methoxy-2-(4-methoxyphenyl)benzobfuran serves as a versatile scaffold for various functional groups. The presence of methoxy groups at positions 6 and 2 on the benzofuran ring introduces electron-donating effects, which can influence the compound's reactivity and stability. Additionally, the cyanophenyl group attached at position 3 of the benzofuran ring adds a cyano functionality, which is known for its ability to participate in hydrogen bonding and other non-covalent interactions. This combination of functional groups makes 6-Methoxy-2-(4-methoxyphenyl)benzobfuran-3-yl(4-cyanophenyl)methanone a promising candidate for exploring its potential in medicinal chemistry.
Recent studies have highlighted the importance of benzofuran derivatives in drug discovery, particularly in the development of anti-inflammatory, antioxidant, and anticancer agents. For instance, researchers have reported that certain benzofuran derivatives exhibit potent inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes. The methoxy substitution in 6-Methoxy-2-(4-methoxyphenyl)benzobfuran may enhance its ability to interact with these enzymes, making it a valuable lead compound for anti-inflammatory drug development.
Moreover, the cyano group in 4-cyanophenyl moiety has been shown to improve the solubility and bioavailability of drug candidates. This property could be advantageous in designing drugs that require efficient absorption and distribution within the body. Recent advancements in computational chemistry have also enabled researchers to predict the pharmacokinetic profiles of such compounds, further aiding in their optimization for therapeutic applications.
In terms of synthesis, 6-Methoxy-2-(4-methoxyphenyl)benzobfuran-3-yl(4-cyanophenyl)methanone can be prepared through a series of well-established organic reactions. The construction of the benzofuran ring typically involves cyclization reactions, such as the Paal-Knorr synthesis or oxidative coupling methods. The substitution of methoxy and cyano groups can be achieved through nucleophilic aromatic substitution or other directed metallation techniques. These synthetic strategies not only ensure high yields but also allow for fine-tuning of the compound's structure to achieve desired biological activities.
The application of 6-Methoxy-2-(4-methoxyphenyl)benzobfuran-3-yl(4-cyanophenyl)methanone extends beyond medicinal chemistry. Its unique electronic properties make it a potential candidate for use in organic electronics and optoelectronic devices. For example, benzofuran derivatives have been explored as materials for organic light-emitting diodes (OLEDs) due to their ability to emit light upon electrical stimulation. The presence of electron-donating methoxy groups and electron-withdrawing cyano groups in this compound could modulate its electronic properties, making it suitable for such applications.
In conclusion, 6-Methoxy-2-(4-methoxyphenyl)benzobfuran-3-yl(4-cyanophenyl)methanone (CAS No. 176977-56-3) is a multifaceted compound with significant potential in various fields. Its structural features, including the benzofuran scaffold, methoxy substitutions, and cyano functionality, contribute to its unique chemical and biological properties. Ongoing research continues to uncover new insights into its applications, solidifying its position as an important molecule in contemporary chemical science.
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